molecular formula C13H13F3O B13538253 2,2,2-Trifluoro-1-(1-phenylcyclopentyl)ethan-1-one

2,2,2-Trifluoro-1-(1-phenylcyclopentyl)ethan-1-one

Cat. No.: B13538253
M. Wt: 242.24 g/mol
InChI Key: VMMKWRIFPJGYEU-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(1-phenylcyclopentyl)ethan-1-one is an organic compound with the molecular formula C13H13F3O It is characterized by the presence of a trifluoromethyl group attached to a phenylcyclopentyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(1-phenylcyclopentyl)ethan-1-one typically involves the reaction of 1-phenylcyclopentyl ketone with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoro-1-(1-phenylcyclopentyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Scientific Research Applications

2,2,2-Trifluoro-1-(1-phenylcyclopentyl)ethan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(1-phenylcyclopentyl)ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

    2,2,2-Trifluoroacetophenone: Similar in structure but lacks the cyclopentyl group.

    2,2,2-Trifluoro-1-(m-tolyl)ethanone: Contains a methyl group on the phenyl ring instead of the cyclopentyl group.

Uniqueness: 2,2,2-Trifluoro-1-(1-phenylcyclopentyl)ethan-1-one is unique due to the presence of both the trifluoromethyl and phenylcyclopentyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C13H13F3O

Molecular Weight

242.24 g/mol

IUPAC Name

2,2,2-trifluoro-1-(1-phenylcyclopentyl)ethanone

InChI

InChI=1S/C13H13F3O/c14-13(15,16)11(17)12(8-4-5-9-12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2

InChI Key

VMMKWRIFPJGYEU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)C(F)(F)F

Origin of Product

United States

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